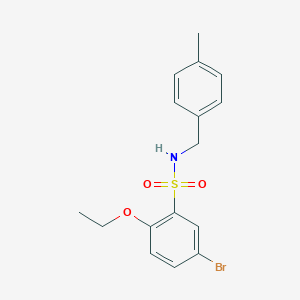
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.
作用机制
Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation, pain, and fever. It does this by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have a positive effect on joint mobility and function in patients with osteoarthritis.
实验室实验的优点和局限性
Diclofenac is a widely used 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide in laboratory experiments due to its well-established pharmacological properties. However, its use can be limited by its potential side effects, such as gastrointestinal bleeding and renal toxicity. In addition, its efficacy may be reduced in certain patient populations, such as those with liver or kidney disease.
未来方向
There are a number of potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its efficacy and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, research into the mechanisms of action of diclofenac may lead to the development of new drugs with similar pharmacological properties.
合成方法
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline to form 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. This intermediate is then reacted with methyl iodide to form 2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide, which is the final product.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a wide range of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac is also used as a veterinary medicine to treat pain and inflammation in animals.
属性
产品名称 |
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide |
|---|---|
分子式 |
C13H11Cl2NO3S |
分子量 |
332.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-hydroxyphenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-8-6-13(10(15)7-9(8)14)20(18,19)16-11-4-2-3-5-12(11)17/h2-7,16-17H,1H3 |
InChI 键 |
PCWLGUBFWDIHOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
规范 SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)






![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)

